(R)-Indenestrol B
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Overview
Description
(R)-Indenestrol B is an indene.
Scientific Research Applications
Stereochemical Interaction with Estrogen Receptors
(R)-Indenestrol B and its analogs, such as indenestrol A, have been studied for their binding affinity with estrogen receptors. These compounds are known to possess high binding affinity to the estrogen receptor but exhibit weak uterotropic activity. Research by Korach et al. (1989) demonstrated the use of these compounds as probes to investigate the stereochemical sensitivity in the estrogen receptor ligand binding site, revealing a stereochemical chiral preference in the receptor interaction (Korach et al., 1989).
Influence on Microtubule Polymerization
The effects of this compound and its enantiomers on microtubule assembly have been a topic of interest. Oda et al. (1992) found that indenestrol A and B inhibit microtubule assembly in vitro, with this compound showing more activity than its counterpart. This research contributes to understanding the impact of these compounds on cellular structures (Oda et al., 1992).
Role in Hormonal Responsiveness and Ligand Binding
The role of this compound in hormonal responsiveness and ligand binding has been extensively studied. Korach et al. (1991) used indenestrol A and B as probes to study estrogen-induced uterine growth, revealing that these compounds have a unique interaction with estrogen receptors and demonstrating their utility in probing the mechanisms of estrogenic responses (Korach et al., 1991).
Cytotoxicity and Cellular Effects
The cytotoxic effects of this compound and its derivatives have been explored in various studies. Oda et al. (2000) investigated the cytotoxic activities of ethers of indenestrols in Chinese hamster V79 cells, contributing to the understanding of the cellular effects and potential applications of these compounds (Oda et al., 2000).
Properties
CAS No. |
115217-05-5 |
---|---|
Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
(1R)-1-ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-inden-5-ol |
InChI |
InChI=1S/C18H18O2/c1-3-15-16-9-8-14(20)10-17(16)11(2)18(15)12-4-6-13(19)7-5-12/h4-10,15,19-20H,3H2,1-2H3/t15-/m1/s1 |
InChI Key |
HJVFIQKBLPQQDY-OAHLLOKOSA-N |
Isomeric SMILES |
CC[C@@H]1C2=C(C=C(C=C2)O)C(=C1C3=CC=C(C=C3)O)C |
SMILES |
CCC1C2=C(C=C(C=C2)O)C(=C1C3=CC=C(C=C3)O)C |
Canonical SMILES |
CCC1C2=C(C=C(C=C2)O)C(=C1C3=CC=C(C=C3)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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